2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
CAS No.: 2034352-97-9
Cat. No.: VC4779648
Molecular Formula: C30H28N4O3S
Molecular Weight: 524.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034352-97-9 |
|---|---|
| Molecular Formula | C30H28N4O3S |
| Molecular Weight | 524.64 |
| IUPAC Name | 2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C30H28N4O3S/c1-3-20-9-8-12-22(17-20)32-26(35)19-38-30-33-27-25(21-10-6-5-7-11-21)18-31-28(27)29(36)34(30)23-13-15-24(16-14-23)37-4-2/h5-18,31H,3-4,19H2,1-2H3,(H,32,35) |
| Standard InChI Key | GCJSNGGUFXPTGR-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC=C3C5=CC=CC=C5 |
Introduction
Biological Activities:
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Anticancer Activity: Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative effects, with cell cycle arrest at the G2/M stage .
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Antibacterial Activity: Some pyrrolo[3,2-d]pyrimidine derivatives have shown antibacterial properties against various pathogenic bacteria .
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Pharmaceutical Applications: These compounds are used as intermediates in the synthesis of antiviral and anticancer agents .
Synthesis and Structural Features
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves condensation reactions between pyrimidine rings and other heterocyclic or aromatic rings. The specific compound , 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide, likely involves a similar synthetic approach, incorporating ethoxyphenyl and phenyl groups to enhance its biological activity.
Synthetic Approaches:
| Reagents | Conditions | Product Yield |
|---|---|---|
| Arylglyoxal hydrate, 6-aminouracil, L-proline | Reflux in acetic acid | 73-86% |
Research Directions:
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Biological Activity Screening: In vitro and in vivo studies to assess anticancer, antibacterial, and other biological activities.
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Structure-Activity Relationship (SAR) Studies: Modifications to the compound's structure to enhance potency and selectivity.
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Pharmacokinetic and Toxicity Studies: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
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